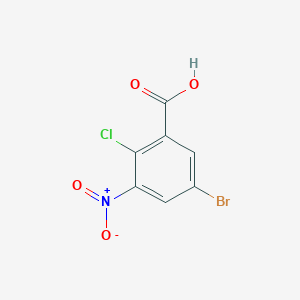
5-Bromo-2-chloro-3-nitrobenzoic acid
Vue d'ensemble
Description
5-Bromo-2-chloro-3-nitrobenzoic acid: is an organic compound with the molecular formula C7H3BrClNO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and nitro groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-nitrobenzoic acid typically involves the bromination of 2-chlorobenzoic acid followed by nitration. Here is a general synthetic route:
Bromination: 2-chlorobenzoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 5-position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:
Bromination: Using N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid.
Nitration: Conducted in a controlled environment to ensure safety and efficiency, often using a continuous flow reactor to manage the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, chloro, and bromo).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas.
Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Biaryl Compounds: From coupling reactions.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of substitution and coupling reactions.
Biology and Medicine:
- Investigated for its potential use in the synthesis of pharmaceutical compounds.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of dyes, pigments, and agrochemicals.
- Serves as a building block in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-3-nitrobenzoic acid in chemical reactions involves the activation of the benzene ring by the electron-withdrawing groups, making it more susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations. The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Comparaison Avec Des Composés Similaires
2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-fluoro-3-nitrobenzoic acid: Similar structure but has a fluorine atom instead of chlorine.
2-Bromo-5-nitrobenzoic acid: Similar structure but lacks the chlorine atom.
Uniqueness:
- The presence of both bromine and chlorine atoms along with the nitro group makes 5-Bromo-2-chloro-3-nitrobenzoic acid a versatile intermediate for various chemical reactions.
- Its unique substitution pattern allows for selective functionalization and derivatization, making it valuable in synthetic organic chemistry.
Propriétés
IUPAC Name |
5-bromo-2-chloro-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLINULPTLDKOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















